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Compound of Interest

Compound Name: Dot1L-IN-1 TFA

Cat. No.: B10819861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Dot1L-IN-1
TFA, a potent and selective inhibitor of the histone methyltransferase Dot1L. The following

sections describe both a biochemical assay to determine the direct inhibitory activity on

recombinant Dot1L and a cellular assay to assess its efficacy in a relevant biological context.

Introduction to Dot1L Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase

responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This epigenetic

modification is crucial for various cellular processes, including transcriptional regulation, cell

cycle control, and DNA damage response.[4] Aberrant DOT1L activity, particularly in the context

of MLL-rearranged leukemias, leads to hypermethylation of H3K79 at ectopic loci, driving the

expression of leukemogenic genes.[5] Consequently, the development of small molecule

inhibitors targeting DOT1L's catalytic activity has emerged as a promising therapeutic strategy.

[1][6][7] Dot1L-IN-1 TFA represents a compound designed for this purpose, and its in vitro

characterization is a critical step in its development.

Dot1L Signaling Pathway
The primary function of Dot1L is to transfer a methyl group from the cofactor S-adenosyl-L-

methionine (SAM) to the ε-amino group of lysine 79 on histone H3. This process can result in
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mono-, di-, and tri-methylation of H3K79, each state potentially having distinct functional

consequences.
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Caption: Dot1L catalyzes the methylation of Histone H3 at K79.

Quantitative Data Summary
The following table summarizes the inhibitory activities of various reference Dot1L inhibitors

against Dot1L, as reported in the literature. This data provides a benchmark for evaluating the

potency of new compounds like Dot1L-IN-1 TFA.
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Compound Assay Type IC50 (nM)
Cell Line (for
cellular
assays)

Reference

EPZ-4777 AlphaLISA 3.4 - [7]

EPZ-5676 AlphaLISA 0.4 - [7]

EPZ-5676 Proliferation - MV4-11 [7]

Compound 12 SPA 1.4 - [5]

Compound 13 SPA 0.4 - [5]

Compound 12
H3K79me2

ELISA
23 HeLa [5]

Compound 13
H3K79me2

ELISA
16 HeLa [5]

Compound 12 Proliferation 85 MV4-11 [5]

Compound 13 Proliferation 128 MV4-11 [5]

DC_L115 Radioactive 1500 - [8]

Compound 25 HMTase activity 1000 - [1][9]

Experimental Protocols
Biochemical Assay: Dot1L Histone Methyltransferase
(HMT) Radiometric Assay
This protocol describes a filter-based radiometric assay to measure the inhibition of

recombinant human Dot1L activity. The assay quantifies the transfer of a tritiated methyl group

from [³H]-SAM to a histone H3 substrate.

Experimental Workflow:
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1. Pre-incubation:
Dot1L Enzyme + Dot1L-IN-1 TFA

2. Reaction Initiation:
Add Substrate (Oligonucleosomes)

& [3H]-SAM

3. Incubation:
Allow methylation to occur

4. Reaction Quenching:
Add cold SAM

5. Substrate Capture:
Transfer to filter plate to bind substrate

6. Washing:
Remove unbound [3H]-SAM

7. Detection:
Add scintillant & measure radioactivity

8. Data Analysis:
Calculate % inhibition and IC50
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1. Cell Seeding:
Plate MLL-rearranged cells (e.g., MV4-11)

2. Compound Treatment:
Incubate with Dot1L-IN-1 TFA for 3-4 days

3. Cell Fixation & Permeabilization

4. Immunostaining:
Primary Ab (anti-H3K79me2)

Secondary Ab (fluorescently labeled)

5. Nuclear Staining:
Add DAPI or Hoechst

6. Imaging:
Acquire images on a high-content imager

7. Image Analysis:
Quantify nuclear H3K79me2 fluorescence intensity

8. Data Analysis:
Calculate % inhibition and EC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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